Revatropate hydrochloride

Muscarinic receptor selectivity M2 autoreceptor sparing Bronchodilator safety profile

Airway researchers often face M2-mediated confounds when using non-selective anticholinergics. Revatropate hydrochloride (CAS 586346-96-5) eliminates this issue via 50-fold M1/M3 selectivity over M2, preserving prejunctional autoreceptor feedback and preventing paradoxical bronchoconstriction. • Enables clean vagal nerve stimulation protocols without M2 interference • 5-6 h duration suits crossover designs; validated in equine heaves model • HCl salt provides aqueous solubility for inhalation/toxicology formulation. Patented synergy with roflumilast supports dual-pathway PDE4/M3 combination studies.

Molecular Formula C19H28ClNO4S
Molecular Weight 401.9 g/mol
CAS No. 586346-96-5
Cat. No. B12784943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevatropate hydrochloride
CAS586346-96-5
Molecular FormulaC19H28ClNO4S
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3.Cl
InChIInChI=1S/C19H27NO4S.ClH/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20;/h2-6,15,17,21H,7-14H2,1H3;1H/t17-,19+,25?;/m0./s1
InChIKeyQHXPHLKFVDPMLS-USZFGTDMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Revatropate Hydrochloride: Selective M1/M3 Antagonist


Revatropate hydrochloride is a small-molecule antimuscarinic agent that functions as a selective antagonist of the muscarinic acetylcholine M1 and M3 receptor subtypes [1]. Unlike non-selective anticholinergics, revatropate exhibits approximately 50-fold greater affinity for M1 and M3 receptors over the cardiac M2 subtype in preclinical models, a profile that enables bronchodilation with reduced potential for unwanted cardiovascular effects [1]. The compound has been evaluated as an inhaled bronchodilator in both early-phase human clinical studies for chronic obstructive airways disease (COAD) and in controlled veterinary studies for equine airway obstruction (heaves), demonstrating efficacy in improving pulmonary function [1][2]. Revatropate hydrochloride (CAS 586346-96-5) is the hydrochloride salt form, offering enhanced aqueous solubility suitable for research formulation development.

Revatropate Hydrochloride: M2 Autoreceptor Sparing


Antimuscarinic bronchodilators share a common mechanism—blockade of airway smooth muscle M3 receptors—yet their therapeutic and safety profiles diverge markedly due to differences in receptor subtype selectivity and functional kinetics [1]. Non-selective agents such as ipratropium antagonize both M3 and M2 receptors; blockade of prejunctional M2 autoreceptors removes the normal braking mechanism on acetylcholine release, paradoxically potentiating vagally mediated bronchoconstriction [1]. In contrast, revatropate's 50-fold selectivity for M1/M3 over M2 receptors preserves this inhibitory feedback loop, as evidenced by its failure to potentiate vagal nerve-induced bronchoconstriction in animal models [1]. This mechanistic distinction has direct implications for research outcomes: substituting a non-selective antagonist for revatropate introduces confounding variables—namely M2-mediated effects on airway tone and heart rate—that are absent with the selective compound [1][2]. Furthermore, revatropate's unique combination of M1/M3 selectivity and intermediate duration of action differs from long-acting agents like tiotropium and ultra-long-acting umeclidinium, making it a distinct pharmacological tool for investigating cholinergic modulation of airway physiology without the complication of prolonged receptor occupancy.

Revatropate Hydrochloride Comparative Evidence


M1/M3 Receptor Subtype Selectivity Over M2

Revatropate demonstrates approximately 50-fold selectivity for M1 and M3 muscarinic receptor subtypes over the M2 subtype in ex vivo tissue preparations [1]. In contrast, the widely used non-selective antimuscarinic ipratropium exhibits comparable affinity for M2 and M3 receptors, resulting in functional antagonism of both subtypes [1]. This selectivity translates to a functional advantage in vivo: revatropate did not potentiate vagal nerve stimulation-induced bronchoconstriction, whereas ipratropium did, indicating that revatropate spares inhibitory prejunctional M2 autoreceptors [1].

Muscarinic receptor selectivity M2 autoreceptor sparing Bronchodilator safety profile

Bronchodilator Duration: Ipratropium Comparison

In a randomized, blinded, dose-escalation study in horses with heaves (recurrent airway obstruction), inhaled revatropate (1 mg) produced improvements in indices of airway function that persisted for 5–6 hours post-administration [1]. Under identical conditions, inhaled ipratropium (0.3 mg) produced improvements that lasted 6–24 hours [1]. Notably, while both drugs improved airway function to a similar magnitude, only revatropate significantly improved clinical scores of breathing effort, including combined clinical score at 1 hour and abdominal score at 1–3 hours post-dose [1].

Duration of action Equine heaves Airway function Clinical scoring

Synergistic Bronchodilation with PDE4 Inhibition

Patent literature describes a synergistic combination of revatropate with the PDE4 inhibitor roflumilast for the treatment of respiratory diseases [1]. The combination is claimed to provide enhanced therapeutic efficacy in preventing or treating symptoms of obstructive airways disease, exceeding the additive effects of either agent alone [1]. While specific quantitative synergy metrics (e.g., combination index) are not disclosed in the patent abstract, the existence of a dedicated combination patent application signals a deliberate differentiation strategy not observed for many other muscarinic antagonists in the same class.

Combination therapy PDE4 inhibitor Synergy Respiratory disease

Selectivity Profile vs. Darifenacin

Darifenacin, another antimuscarinic developed concurrently, exhibits a distinct selectivity profile: it is 100-fold selective for ileal M3 over atrial M2 receptors and 30-fold selective for M3 over M1 receptors in rabbit vas deferens [1]. Revatropate, by contrast, shows approximately 50-fold selectivity for both M1 and M3 over M2 receptors, lacking the M1-sparing property of darifenacin [1]. This divergence results in different tissue selectivity patterns; darifenacin is equipotent with atropine in ileum and bladder but 10-fold less potent in trachea and 6-fold less potent in salivary gland, whereas revatropate's broader M1/M3 antagonism may yield a more uniform profile across these tissues [1].

Muscarinic subtype selectivity Darifenacin M3-selective antagonist Comparative pharmacology

Revatropate Hydrochloride: Preclinical Applications


Preserved M2 Autoreceptor Feedback Inhibition

Investigators designing airway challenge protocols that involve vagal nerve stimulation should select revatropate over non-selective agents like ipratropium. Revatropate's 50-fold M1/M3 selectivity spares prejunctional M2 autoreceptors, preventing the paradoxical potentiation of bronchoconstriction that confounds results with non-selective antimuscarinics [1].

Intermediate-Duration Reversible Blockade

For experiments where prolonged receptor occupancy (e.g., >24 hours with tiotropium or umeclidinium) would interfere with washout or crossover design, revatropate's 5–6 hour duration of action provides a more manageable pharmacokinetic profile [1]. This characteristic is particularly valuable in large animal models (e.g., equine) where extended drug effects can delay study completion [1].

PDE4 Inhibitor Combination Research

Studies exploring dual-pathway bronchodilation via simultaneous PDE4 inhibition and M3 antagonism should consider revatropate due to the existence of a dedicated patent claiming synergistic effects with roflumilast [1]. This provides a documented rationale for combination studies that may not be available for other antimuscarinics.

Muscarinic Subtype Selectivity Comparison

Researchers comparing the functional consequences of different muscarinic subtype selectivity profiles (e.g., dual M1/M3 blockade vs. pure M3 blockade) will find revatropate and darifenacin to be complementary tools. Revatropate's 50-fold M1/M3 over M2 selectivity contrasts with darifenacin's M1-sparing, highly M3-selective profile, enabling head-to-head investigations of tissue-specific cholinergic responses [1].

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